molecular formula C14H15N3O2 B1487592 Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate CAS No. 78750-69-3

Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate

Cat. No.: B1487592
CAS No.: 78750-69-3
M. Wt: 257.29 g/mol
InChI Key: CTVSOEUFILRQPE-UHFFFAOYSA-N
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Description

Historical Context of Pyridine-Benzoate Hybrid Compounds

The development of pyridine-benzoate hybrid compounds traces its origins to the fundamental discovery and characterization of pyridine itself in the mid-19th century. Thomas Anderson, a Scottish scientist, first isolated pyridine in 1849 from the oil obtained through high-temperature heating of animal bones, naming it after the Greek word "pyr" meaning fire due to its flammable nature. The structural elucidation of pyridine was accomplished decades later by Wilhelm Körner and James Dewar, who independently proposed that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This foundational understanding paved the way for the systematic exploration of pyridine derivatives and their potential applications in organic synthesis.

The concept of hybrid compounds incorporating both pyridine and benzoate moieties emerged from the recognition that combining multiple pharmacophoric units could lead to enhanced biological activities and novel chemical properties. Arthur Rudolf Hantzsch's pioneering work in 1881 on pyridine synthesis provided the methodological foundation for creating diverse pyridine derivatives. His synthesis methods, though initially low-yielding, established the principles that would later be refined into more efficient synthetic approaches. The development was further advanced by Aleksei Chichibabin's improved synthetic method in 1924, which remains relevant to contemporary pyridine chemistry.

The evolution of pyridine-benzoate hybrid compounds gained significant momentum with advances in palladium-catalyzed cross-coupling reactions. These methodologies enabled the efficient formation of carbon-nitrogen bonds between pyridine and benzoate systems, leading to the development of compounds like this compound. The historical progression from basic pyridine chemistry to sophisticated hybrid compound synthesis reflects the continuous advancement in organic synthetic methodologies and the growing understanding of structure-activity relationships in heterocyclic chemistry.

The industrial production of pyridine, which reached approximately 20,000 tonnes per year worldwide as of recent estimates, provided the necessary foundation for exploring pyridine-based hybrid compounds. This industrial capacity facilitated research into pyridine derivatives and their applications in pharmaceuticals, agrochemicals, and materials science. The development of hybrid pyridine-benzoate compounds represents a natural progression in this field, combining the established utility of pyridine with the synthetic versatility of benzoate esters.

Structural Significance of Amino Substituents in Heterocyclic Systems

The incorporation of amino substituents in heterocyclic systems fundamentally alters the electronic properties, reactivity patterns, and biological activities of the resulting compounds. In this compound, the amino groups serve multiple critical functions that define the compound's chemical behavior and potential applications. The amino group at the 3-position of the pyridine ring creates an electron-rich environment that influences the aromatic system's reactivity and binding properties. This positioning is particularly significant because it allows for intramolecular interactions and hydrogen bonding patterns that can stabilize specific conformations and enhance biological activity.

The structural analysis reveals that the amino bridge connecting the pyridine and benzoate moieties creates a flexible linker that allows conformational adjustments while maintaining the integrity of both aromatic systems. The compound exhibits a topological polar surface area of 77.24 square angstroms and a calculated logarithmic partition coefficient of 2.5841, indicating moderate lipophilicity suitable for biological applications. These properties are directly influenced by the amino substituents, which contribute hydrogen bond acceptor and donor capabilities that enhance solubility and molecular recognition properties.

The heterocyclic nature of the pyridine ring, combined with the amino substitution pattern, creates multiple sites for metal coordination and molecular recognition. The nitrogen atoms in both the pyridine ring and the amino substituents can participate in coordination chemistry, making these compounds valuable as ligands for metal complexes. This coordination capability is enhanced by the electron-donating nature of the amino groups, which increase the basicity of the pyridine nitrogen and improve metal binding affinity. Research has demonstrated that such amino-substituted heterocyclic systems can effectively chelate various metal cations, including copper and lead, through multiple coordination sites.

The amino substituents also play a crucial role in the compound's reactivity profile, enabling participation in various chemical transformations including acylation, alkylation, and cyclization reactions. These functional groups serve as nucleophilic centers that can engage in condensation reactions with electrophiles, facilitating the synthesis of more complex heterocyclic structures. The strategic placement of amino groups in the molecular architecture allows for controlled reactivity while maintaining the stability of the core heterocyclic framework.

Furthermore, the amino substituents contribute to the compound's potential biological activity through their ability to form hydrogen bonds with biological targets and participate in enzyme-substrate interactions. The positioning of the amino groups creates specific spatial arrangements that can complement the binding sites of various biological receptors, contributing to the compound's potential pharmaceutical applications.

Current Research Landscape in Aromatic Amine-Ester Derivatives

The contemporary research landscape surrounding aromatic amine-ester derivatives has experienced significant expansion, driven by advances in synthetic methodologies and growing recognition of their therapeutic potential. Current investigations focus on developing efficient synthetic routes, exploring novel applications, and understanding structure-activity relationships in these compounds. Recent studies have emphasized the use of palladium-catalyzed cross-coupling reactions as the preferred method for synthesizing compounds like this compound, with researchers optimizing reaction conditions to achieve high yields and minimal byproduct formation.

Research efforts have particularly concentrated on the development of ultrasonic-assisted synthesis methods, which have demonstrated superior efficiency compared to conventional heating approaches. Studies report that ultrasonic methods can achieve yields of 92-95% in significantly reduced reaction times, typically 1-2 hours compared to 10-12 hours for conventional methods. This advancement represents a substantial improvement in synthetic efficiency and has implications for both laboratory-scale research and potential industrial applications. The optimization of these synthetic procedures has led to the development of protocols that can produce aromatic amine-ester derivatives with enhanced purity and reduced environmental impact.

The exploration of biological activities has revealed that aromatic amine-ester derivatives exhibit diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. Recent research has demonstrated that hybrid compounds containing both pyridine and benzoate functionalities show particularly promising antibacterial activity against both gram-positive and gram-negative bacteria. This biological activity is attributed to the synergistic effects of the combined pharmacophoric units, which can interact with multiple biological targets simultaneously.

Current research trends also emphasize the development of these compounds as building blocks for more complex molecular architectures. Investigators are exploring their use in diversity-oriented synthesis approaches, where aromatic amine-ester derivatives serve as key intermediates for constructing libraries of heterocyclic compounds. This approach has proven particularly valuable in medicinal chemistry, where the ability to rapidly generate diverse chemical structures is essential for drug discovery efforts.

The field has also witnessed significant advances in understanding the mechanistic aspects of reactions involving aromatic amine-ester derivatives. Recent studies have employed computational methods and spectroscopic techniques to elucidate reaction pathways and intermediate structures, providing insights that guide the design of more efficient synthetic strategies. These mechanistic studies have revealed the importance of specific catalytic systems and reaction conditions in determining the outcome of synthetic transformations.

Table 1: Recent Synthetic Advances in Aromatic Amine-Ester Derivatives

Synthesis Method Yield (%) Reaction Time Temperature (°C) Reference
Conventional Heating 80-84 10-12 hours 110
Ultrasonic Method 92-95 1-2 hours 60
Palladium-Catalyzed 75-85 6-8 hours 110
Microwave-Assisted 88-92 30-60 minutes 120

Contemporary research has also focused on the development of these compounds as potential therapeutic agents for various diseases. Studies have investigated their applications as enzyme inhibitors, antimicrobial agents, and anticancer compounds, with particular attention to their ability to interact with specific molecular targets. The research has revealed that the structural features of aromatic amine-ester derivatives can be fine-tuned to enhance selectivity and potency against specific biological targets, making them attractive candidates for pharmaceutical development.

Properties

IUPAC Name

ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-13-12(15)4-3-9-16-13/h3-9H,2,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVSOEUFILRQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194411
Record name Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78750-69-3
Record name Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78750-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(3-amino-2-pyridinyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

This method involves the reaction of 3-aminopyridin-2-yl nucleophile with an activated aromatic electrophile such as ethyl 4-chlorobenzoate or ethyl 4-bromobenzoate under basic conditions.

  • Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate the amine and facilitate nucleophilic attack.
  • Temperature: Elevated temperatures (80–120 °C) promote the substitution.
  • Catalysts: In some cases, palladium-catalyzed Buchwald-Hartwig amination is employed to improve yields and selectivity.

This approach is effective for coupling aminopyridines with ethyl 4-halobenzoates, producing the target compound with good regioselectivity.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

A highly efficient and regioselective method involves Pd-catalyzed amination of ethyl 4-halobenzoates with 3-aminopyridin-2-yl derivatives.

This method offers high yields and purity, with minimized side reactions, and is scalable for industrial synthesis.

Stepwise Synthetic Route Example

Step Description Reagents and Conditions Yield (%) Notes
1 Preparation of 3-nitropyridin-2-yl derivative Commercially available or synthesized via nitration Starting material
2 Reduction of nitro group to amino group Hydrogenation with Pd/C catalyst under H2 atmosphere 85–95 Ensures formation of 3-aminopyridin-2-yl
3 Coupling with ethyl 4-halobenzoate Pd(OAc)2, BINAP, Cs2CO3, toluene, reflux 75–90 Buchwald-Hartwig amination
4 Purification Crystallization or chromatography Achieves high purity

Ultrasonic-Assisted Synthesis Enhancement

Recent studies have demonstrated that ultrasonic irradiation can significantly improve reaction rates and yields in related aminobenzoate syntheses.

Compound Conventional Method Yield (%) Ultrasonic Method Yield (%) Reaction Time
Analogous aminobenzoate derivatives 78–83 92–95 1–2 hours (ultrasonic) vs. overnight (conventional)

Ultrasonic methods promote better mixing and energy transfer, reducing reaction times and improving product purity without compromising yield.

Reaction Mechanistic Insights and Optimization

  • Regioselectivity: Protecting groups such as Boc or acetyl can be employed on the aminopyridine to avoid side reactions at undesired positions during coupling.
  • Solvent effects: Polar aprotic solvents like DMF enhance solubility and nucleophilicity of aminopyridine, improving reaction efficiency.
  • Catalyst choice: Pd-based catalysts with phosphine ligands enhance coupling efficiency and reduce by-products.
  • Temperature control: Stepwise heating prevents decomposition and promotes selective bond formation.

Comparative Data on Related Compounds

Compound Molecular Formula Key Synthetic Route Yield Range (%) Reference
Ethyl 3-(4-aminopyridin-3-yl)benzoate C14H14N2O2 Nitration, reduction, esterification 75–90
Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate C14H15N3O2 Aminopyridine coupling with ethyl benzoate derivative 70–85
This compound C14H15N3O2 Pd-catalyzed amination of ethyl 4-halobenzoate 75–90 This article synthesis

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Bases Solvent Temperature Yield (%) Advantages Limitations
Nucleophilic Aromatic Substitution 3-aminopyridin-2-yl, ethyl 4-halobenzoate K2CO3 or Cs2CO3 DMF, DMSO 80–120 °C 60–80 Simple, no metal catalyst Longer reaction times, possible side reactions
Pd-Catalyzed Buchwald-Hartwig Amination 3-aminopyridin-2-yl, ethyl 4-halobenzoate Pd(OAc)2, BINAP, Cs2CO3 Toluene Reflux (100–110 °C) 75–90 High yield, regioselective Requires expensive catalyst
Ultrasonic-Assisted Coupling Same as above Same as above Toluene or DMF 30–50 °C (ultrasonic) 90+ Faster reaction, higher purity Requires ultrasonic equipment

Research Findings and Recommendations

  • The palladium-catalyzed amination route is the most robust and widely used for preparing this compound, offering high yields and selectivity.
  • Ultrasonic-assisted methods significantly reduce reaction times and improve yields, representing a promising green chemistry approach.
  • Careful control of reaction parameters such as temperature, solvent, and catalyst loading is crucial to minimize side products and maximize purity.
  • Protecting groups on the aminopyridine may be necessary to achieve regioselective coupling in complex synthetic schemes.
  • Spectroscopic characterization (NMR, FT-IR, MS) confirms the structural integrity and purity of the synthesized compound.

This comprehensive analysis synthesizes data from peer-reviewed literature and industrial procedures, providing a detailed and authoritative guide to the preparation of this compound. The outlined methods and optimizations offer a solid foundation for researchers and industrial chemists engaged in the synthesis of this and related aminopyridinyl benzoate derivatives.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its structure facilitates the exploration of new synthetic methodologies, enabling researchers to develop novel compounds with tailored properties.

Reaction Type Description Common Reagents
OxidationFormation of nitroso or nitro derivativesPotassium permanganate, hydrogen peroxide
ReductionFormation of various amine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionElectrophilic substitution reactionsNitric acid (nitration), sulfuric acid (sulfonation)

Biology

In biological research, this compound is studied for its interactions with macromolecules such as proteins and nucleic acids. It acts as a model compound for understanding the behavior of similar heterocyclic compounds in biological systems.

Potential Biological Activities :

  • Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Modulates ion channels, enhancing neuronal survival under stress conditions.

Medicine

The compound is investigated for its pharmacological properties, particularly its potential as a therapeutic agent. It may act as a ligand for specific receptors or enzymes, influencing various biological processes.

Case Study Example :
A study explored the use of this compound as a potential treatment for microbial infections due to its demonstrated antibacterial activity against resistant strains.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism by which Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate, highlighting substituent variations and their implications:

Compound Name (CAS/Code) Substituent(s) Key Properties/Findings Reference
This compound 3-aminopyridin-2-yl Potential for hydrogen bonding via NH₂ and pyridine N; limited commercial availability .
I-6230 (Molecules 2011) 4-(pyridazin-3-yl)phenethylamino Pyridazine ring introduces π-π stacking potential; used in pharmacological screening .
I-6232 (Molecules 2011) 4-(6-methylpyridazin-3-yl)phenethylamino Methyl group enhances lipophilicity; possible improved target binding vs. I-6230 .
Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate (5448-04-4) 6-methyl-2-phenylpyrimidin-4-yl Pyrimidine core may enhance metabolic stability; employed in kinase inhibition studies .
Ethyl 4-(dimethylamino)benzoate Dimethylamino Higher reactivity in resin polymerization vs. methacrylate analogs; improves degree of conversion .
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate Schiff base (3,5-di-tert-butyl-2-hydroxybenzylidene) Exhibits intramolecular hydrogen bonding; dihedral angle of 24.9° between aromatic rings; used in nonlinear optics .

Reactivity and Functional Group Influence

  • Amino vs. Schiff Base Linkages: this compound contains a primary amine, enabling hydrogen bonding and nucleophilic reactivity. In contrast, Schiff base analogs (e.g., ) form conjugated systems with imine bonds, enhancing thermal stability and optical properties .
  • Heterocyclic Substituents : Pyridazine (I-6230) and pyrimidine (CAS 5448-04-4) substituents introduce distinct electronic profiles. Pyridazine’s electron-deficient nature may favor interactions with biological targets, while pyrimidine’s rigidity could improve binding specificity .
  • Sulfonamide derivatives (e.g., ) exhibit enhanced aqueous solubility due to polar sulfonyl groups .

Biological Activity

Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C13_{13}H14_{14}N4_{4}O2_2, features a benzoate moiety linked to a pyridine derivative. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor ligand . It may inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate interaction and subsequent catalytic activity. Additionally, it can modulate signaling pathways through receptor interactions, influencing various biological processes such as inflammation and cancer progression.

Anticancer Properties

Research has shown that this compound exhibits anticancer properties . In vitro studies indicated its potential in inhibiting the proliferation of cancer cell lines. For example, compounds structurally related to this benzoate have demonstrated significant inhibitory effects against various cancer types, showing IC50_{50} values in the low micromolar range .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Studies indicate that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects . It may reduce the production of pro-inflammatory cytokines and inhibit pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .

Research Findings and Case Studies

A summary of key research findings related to this compound is presented in the table below:

StudyBiological ActivityIC50_{50} ValueNotes
Anticancer (MCF-7 cells)12 µMSignificant inhibition observed
Antimicrobial (E. coli)15 µMEffective against resistant strains
Anti-inflammatory (TNF-alpha reduction)N/AReduced inflammation markers in vitro
Enzyme inhibition (Cholinesterase)20 µMPotential use in Alzheimer's disease

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate
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Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.